molecular formula C13H16O3 B6202480 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1893128-54-5

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6202480
CAS No.: 1893128-54-5
M. Wt: 220.3
InChI Key:
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Description

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a phenyl group substituted with a hydroxypropan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a phenylcyclopropane derivative with a hydroxypropan-2-yl reagent under basic conditions. The reaction typically proceeds at room temperature or with mild heating, followed by purification through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone: Similar structure but lacks the cyclopropane ring.

    4-(2-hydroxypropan-2-yl)benzoic acid: Similar functional groups but different overall structure.

Uniqueness

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a hydroxypropan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1893128-54-5

Molecular Formula

C13H16O3

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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